![molecular formula C9H7NO3 B1296059 N-(2-Furylmethyl)maleimide CAS No. 32620-61-4](/img/structure/B1296059.png)
N-(2-Furylmethyl)maleimide
Overview
Description
“N-(2-Furylmethyl)maleimide” is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is also known by other names such as “1-(2-furylmethyl)-1H-pyrrole-2,5-dione” and "1-(furan-2-ylmethyl)pyrrole-2,5-dione" .
Synthesis Analysis
The synthesis of N-substituted maleimides, including N-(2-Furylmethyl)maleimide, has been reported in various studies . For instance, one study describes the synthesis of N-substituted maleimides in two steps from maleic anhydride and a substituted aniline . Another study discusses the synthesis of maleimides via a Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of N-(2-Furylmethyl)maleimide has been studied using the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level . The compound is classified as a zwitterionic (zw-) three-atom component (TAC) associated with a high energy barrier .Chemical Reactions Analysis
The [3 + 2] cycloaddition (32CA) reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .Physical And Chemical Properties Analysis
N-(2-Furylmethyl)maleimide has a boiling point of 317.6ºC at 760mmHg and a density of 1.393g/cm3 .Scientific Research Applications
Advanced Drug Delivery Systems
Maleimide-modified liposomes have been used to create advanced drug delivery systems. Maleimide is a stable and easy-to-handle moiety that rapidly and covalently conjugates thiol groups of cysteine residues in proteins or peptides. This modification improves drug delivery efficiency both in vitro and in vivo compared to unmodified liposomes .
pH-Responsive Drug Delivery
The maleimide-modified liposomes are also pH-responsive, making them suitable for targeted drug delivery. The liposomes can encapsulate drugs and release them in response to changes in pH, which is particularly useful for delivering drugs to specific areas of the body, such as tumor sites .
Cycloaddition Reactions
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied. These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation . This reaction has wide applications in chemical synthesis and medicinal chemistry .
Synthesis of Isoxazolidines
Isoxazolidines, a type of five-membered heterocycles, can be produced from the cycloaddition reactions of nitrones. Isoxazolidine derivatives exhibit diverse pharmacological activities, including antibacterial, anticonvulsant, antifungal, antiviral, and antitumor effects .
Synthesis of N-Phenylmaleimide Precursors
N-Phenylmaleimide precursors can be synthesized for a Diels–Alder reaction. This reaction is a cornerstone of synthetic organic chemistry, used to construct six-membered rings with good control over regioselectivity and stereoselectivity .
Environmentally Friendly Reaction Sequences
The synthesis of N-phenylmaleimide precursors can be carried out using minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequences. This makes it a sustainable choice for use in organic chemistry lab courses .
Mechanism of Action
The mechanism of action of N-substituted maleimides, including N-(2-Furylmethyl)maleimide, involves the inhibition of enzymes present in bacteria and fungi . The double bond present in the maleimide ring is prone to be attacked by nucleophilic species such as the thiol group present in the amino acid structure cysteine .
Safety and Hazards
Future Directions
N-substituted maleimides, including N-(2-Furylmethyl)maleimide, have potential applications in various fields due to their unique properties . For instance, they can be used as auxiliary pigments in paper coating formulations . They also have potential as antimicrobial agents due to their ability to inhibit the metabolic pathways of bacteria and fungi .
properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUUIGEQAOVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303567 | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32620-61-4 | |
Record name | 32620-61-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FURFURYLMALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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